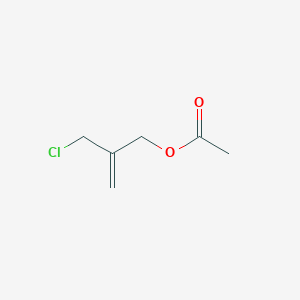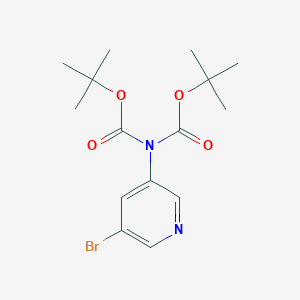
5-bromo-3-(N,N-bis-boc-amino)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-(N,N-bis-boc-amino)pyridine is a chemical compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and two tert-butoxycarbonyl (Boc) protecting groups attached to the amino group at the 3-position. The Boc groups are commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(N,N-bis-boc-amino)pyridine typically involves the following steps:
Protection of Amino Group: The amino group at the 3-position is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-(N,N-bis-boc-amino)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Deprotection Reactions: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 3-[Bis[[(1,1-dimethylethyl)oxy]carbonyl]amino]-5-azido-pyridine or 3-[Bis[[(1,1-dimethylethyl)oxy]carbonyl]amino]-5-thio-pyridine can be formed.
Deprotection Reactions: The major product is 3-amino-5-bromo-pyridine after the removal of Boc groups.
Scientific Research Applications
5-bromo-3-(N,N-bis-boc-amino)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-(N,N-bis-boc-amino)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the bromine atom and Boc-protected amino group allows for selective interactions with biological targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromo-pyridine: Lacks the Boc protecting groups, making it more reactive in certain chemical reactions.
3-[Bis[[(1,1-dimethylethyl)oxy]carbonyl]amino]-pyridine: Similar structure but without the bromine atom, affecting its reactivity and applications.
Uniqueness
5-bromo-3-(N,N-bis-boc-amino)pyridine is unique due to the combination of the bromine atom and Boc-protected amino group. This combination allows for selective reactivity and protection during synthetic processes, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C15H21BrN2O4 |
|---|---|
Molecular Weight |
373.24 g/mol |
IUPAC Name |
tert-butyl N-(5-bromopyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-7-10(16)8-17-9-11/h7-9H,1-6H3 |
InChI Key |
WWZBACUNJXLFAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC(=CN=C1)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


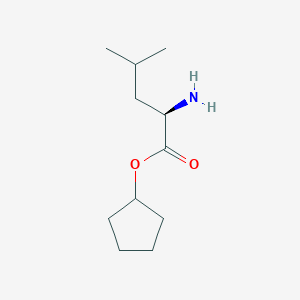
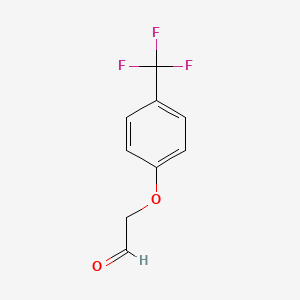
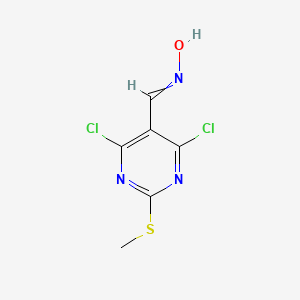
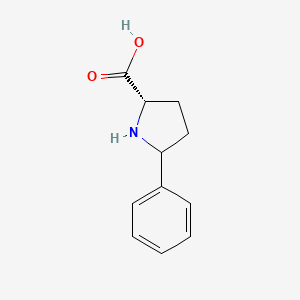
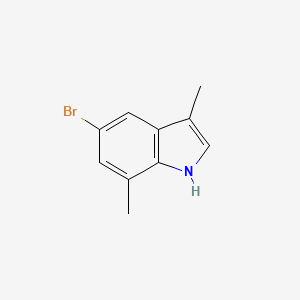
![2-(Hydroxymethyl)-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8596119.png)
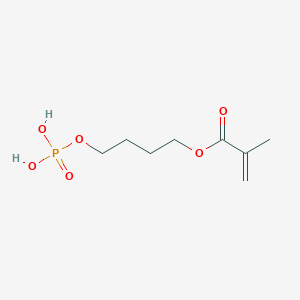
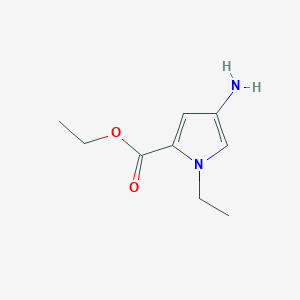
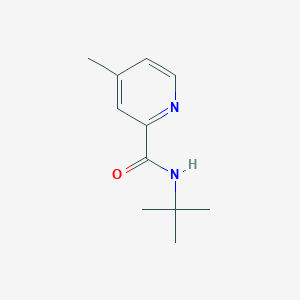
![Pentafluorophenyl 4-[(chlorocarbonothioyl)oxy]benzoate](/img/structure/B8596140.png)
![6-bromo-2-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8596145.png)
![3-{[3-(Diethylamino)propyl]amino}-1H-indazol-5-OL](/img/structure/B8596147.png)
